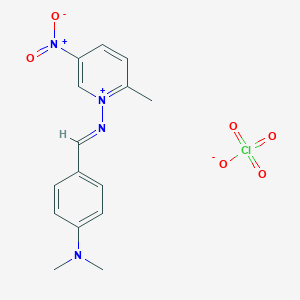![molecular formula C10H16N2O12P2 B233893 [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate CAS No. 148253-83-2](/img/structure/B233893.png)
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate is a chemical compound that has shown great potential in scientific research. This compound is commonly known as PMEA and is a nucleotide analogue that has been used in the synthesis of antiviral and anticancer agents. PMEA is a modified form of the natural nucleotide adenosine monophosphate (AMP) and has been shown to have significant biological activity.
Mecanismo De Acción
PMEA works by inhibiting the activity of viral and cancer enzymes that are involved in the replication of DNA and RNA. It does this by mimicking the natural nucleotide [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate and becoming incorporated into the viral or cancer DNA or RNA. Once incorporated, PMEA prevents further replication and ultimately leads to the death of the infected or cancerous cell.
Biochemical and Physiological Effects:
PMEA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the replication of DNA and RNA, including reverse transcriptase, DNA polymerase, and RNA polymerase. PMEA has also been shown to induce apoptosis, or programmed cell death, in infected or cancerous cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PMEA in lab experiments is its broad-spectrum antiviral and anticancer activity. It has been shown to be effective against a wide range of viruses and cancers, making it a valuable tool in scientific research. However, the synthesis of PMEA is a complex process that requires specialized knowledge and equipment, which can be a limitation for some labs.
Direcciones Futuras
There are several future directions for the research and development of PMEA. One area of focus is the development of new PMEA derivatives that have improved antiviral and anticancer activity. Another area of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, the use of PMEA in combination with other antiviral and anticancer agents is an area of active research.
Métodos De Síntesis
The synthesis of PMEA involves the reaction of 2,4-dioxopyrimidine with a protected 3-hydroxypropanal in the presence of a Lewis acid catalyst. The resulting intermediate is then treated with a phosphonate reagent to yield the final product. The synthesis of PMEA is a complex process and requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
PMEA has been extensively studied for its antiviral and anticancer properties. It has been shown to be effective against a wide range of viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses. PMEA has also shown promising results in the treatment of various types of cancer, including leukemia, breast cancer, and lung cancer.
Propiedades
Número CAS |
148253-83-2 |
|---|---|
Nombre del producto |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
Fórmula molecular |
C10H16N2O12P2 |
Peso molecular |
418.19 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N2O12P2/c1-21-4-5-8(23-26(19,20)24-25(16,17)18)7(14)9(22-5)12-3-2-6(13)11-10(12)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,11,13,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1 |
Clave InChI |
UWRDTEBMTZFCTJ-ZOQUXTDFSA-N |
SMILES isomérico |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
SMILES |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
SMILES canónico |
COCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)OP(=O)(O)OP(=O)(O)O |
Sinónimos |
3'-C-methyluridine diphosphate 3-MeUDP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233899.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![2,3-Dihydro-1,4-benzodioxin-3-ylmethyl 2-[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]acetate](/img/structure/B233916.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2,2-trifluoroacetamide](/img/structure/B233928.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B233932.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B233933.png)